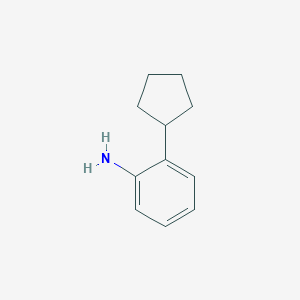

2-Cyclopentylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEFHIAHLCMFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclopentylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 2-cyclopentylaniline, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The following sections detail three core synthetic strategies: directed ortho-alkylation of anilines, Friedel-Crafts acylation followed by reduction, and a modified Buchwald-Hartwig amination approach. Each section includes reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate replication and further research.

Directed Ortho-Alkylation of Anilines

Directed ortho-alkylation has emerged as an efficient and atom-economical method for the synthesis of 2-alkylanilines. This approach involves the direct introduction of an alkyl group at the ortho-position of the aniline ring, often facilitated by a directing group and a transition metal catalyst. Rhodium-catalyzed systems, in particular, have shown promise for this transformation.

Mechanism

The catalytic cycle for rhodium-catalyzed ortho-alkylation typically involves the following key steps:

-

Coordination: The aniline substrate, often bearing a directing group (e.g., a phosphine or a removable protecting group), coordinates to the rhodium catalyst.

-

C-H Activation: The rhodium center facilitates the cleavage of the ortho C-H bond, forming a rhodacycle intermediate.

-

Alkene Insertion: The alkene (in this case, cyclopentene) coordinates to the rhodium center and subsequently inserts into the rhodium-carbon bond.

-

Reductive Elimination/Protonolysis: The alkylated product is released from the rhodium center, and the catalyst is regenerated to complete the cycle.

Experimental Protocol: Rhodium-Catalyzed Ortho-Alkylation

Materials:

-

N-Boc-aniline

-

Cyclopentene

-

[Rh(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl)

-

AgSbF₆

-

1,2-Dichloroethane (DCE)

Procedure:

-

To a sealed tube, add N-Boc-aniline (0.2 mmol), [Rh(Cp*)Cl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.02 mmol, 10 mol %).

-

Add cyclopentene (0.4 mmol, 2.0 equiv) and 1,2-dichloroethane (1.0 mL).

-

Stir the mixture at 100 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the ortho-cyclopentyl-N-Boc-aniline.

-

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data for rhodium-catalyzed ortho-alkenylation reactions, which can serve as a starting point for optimizing the synthesis of this compound.

| Parameter | Value/Range | Reference |

| Catalyst Loading | 2.5 - 5 mol % | [1] |

| Alkene Equivalents | 2.0 - 3.0 | [1][2] |

| Temperature | 80 - 120 °C | [1] |

| Reaction Time | 12 - 24 h | [1] |

| Typical Yield | 60 - 85% (for alkenylation) | [1][2] |

Logical Workflow for Directed Ortho-Alkylation

Caption: Workflow for the synthesis of this compound via directed ortho-alkylation.

Friedel-Crafts Acylation Followed by Reduction

A classical and versatile approach to the synthesis of this compound involves a two-step sequence: Friedel-Crafts acylation of a protected aniline followed by reduction of the resulting ketone.

Mechanism

Step 1: Friedel-Crafts Acylation The amino group of aniline is a strong Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution. Therefore, the amino group is typically protected as an amide (e.g., acetanilide). The acylation proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from cyclopentanecarbonyl chloride and a Lewis acid, attacks the ortho and para positions of the activated aromatic ring. The ortho-isomer can be separated for the subsequent step.

Step 2: Reduction of the Carbonyl Group The ketone intermediate can be reduced to the corresponding methylene group via several methods, most commonly the Clemmensen or Wolff-Kishner reduction.

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The reaction is suitable for substrates stable in strongly acidic conditions[3].

-

Wolff-Kishner Reduction: This reduction uses hydrazine (N₂H₄) and a strong base (e.g., KOH or NaOH) at high temperatures. It is ideal for substrates that are sensitive to acid[4].

Experimental Protocols

2.2.1. Friedel-Crafts Acylation of Acetanilide

Materials:

-

Acetanilide

-

Cyclopentanecarbonyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend aluminum chloride (1.2 equiv) in dry dichloromethane under a nitrogen atmosphere.

-

Cool the suspension in an ice bath and add cyclopentanecarbonyl chloride (1.0 equiv) dropwise.

-

To this mixture, add a solution of acetanilide (1.0 equiv) in dichloromethane dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the ortho-acylated product.

2.2.2. Wolff-Kishner Reduction of 2-Cyclopentanoyl-acetanilide

Materials:

-

2-Cyclopentanoyl-acetanilide

-

Hydrazine hydrate (85%)

-

Sodium hydroxide (NaOH)

-

Diethylene glycol

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 2-cyclopentanoyl-acetanilide (1.0 equiv), hydrazine hydrate (3.0 equiv), and diethylene glycol[5].

-

Add sodium hydroxide pellets (3.0 equiv) to the mixture.

-

Heat the mixture to reflux for 1-2 hours.

-

Remove the condenser and allow the temperature to rise to approximately 200 °C to distill off water and excess hydrazine.

-

Maintain the temperature at 200 °C for an additional 3-4 hours.

-

Cool the reaction mixture, add water, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude product, which can be further purified by distillation or chromatography. This step also cleaves the acetyl protecting group to yield this compound.

Quantitative Data

The following table provides representative quantitative data for the Friedel-Crafts acylation and Wolff-Kishner reduction steps.

| Parameter | Friedel-Crafts Acylation | Wolff-Kishner Reduction | Reference |

| Lewis Acid (equiv) | 1.1 - 1.5 | - | [6] |

| Acylating Agent (equiv) | 1.0 - 1.2 | - | [6] |

| Hydrazine Hydrate (equiv) | - | 3.0 - 5.0 | [5] |

| Base (equiv) | - | 3.0 - 4.0 | [5] |

| Temperature | 0 °C to RT | 180 - 200 °C | [5][6] |

| Reaction Time | 12 - 24 h | 4 - 6 h | [5][6] |

| Typical Yield | 70 - 85% (ortho/para mixture) | 80 - 95% | [5][7] |

Friedel-Crafts Acylation and Reduction Pathway

Caption: Pathway for synthesizing this compound via Friedel-Crafts acylation and subsequent reduction.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. A plausible strategy to synthesize this compound using this methodology involves the amination of a 2-cyclopentyl-substituted aryl halide or triflate with an ammonia equivalent.

Mechanism

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following steps:

-

Oxidative Addition: A Pd(0) complex reacts with the 2-cyclopentylaryl halide (or triflate) to form a Pd(II) species.

-

Amine Coordination and Deprotonation: The ammonia equivalent coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding this compound and regenerating the Pd(0) catalyst[8].

Experimental Protocol: Amination of 2-Cyclopentylbromobenzene

Materials:

-

2-Cyclopentylbromobenzene (requires separate synthesis, e.g., via Friedel-Crafts alkylation of bromobenzene)

-

Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like benzophenone imine followed by hydrolysis)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOt-Bu)

-

Solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol %), a suitable phosphine ligand (2-4 mol %), and NaOt-Bu (1.2-1.5 equiv).

-

Add 2-cyclopentylbromobenzene (1.0 equiv) and the chosen solvent.

-

If using an ammonia surrogate like benzophenone imine, add it at this stage (1.1 equiv). If using aqueous ammonia, specific conditions with specialized ligands might be required[9].

-

Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

If an ammonia surrogate was used, the resulting imine is hydrolyzed under acidic conditions to afford this compound.

-

Purify the final product by column chromatography or distillation.

Quantitative Data

The following table presents typical conditions for Buchwald-Hartwig amination reactions.

| Parameter | Value/Range | Reference |

| Pd Catalyst Loading | 1 - 2 mol % | [10] |

| Ligand Loading | 2 - 4 mol % | [10] |

| Base (equiv) | 1.2 - 1.5 | [10] |

| Temperature | 80 - 110 °C | [10] |

| Reaction Time | 12 - 24 h | [10] |

| Typical Yield | 70 - 95% | [10] |

Buchwald-Hartwig Amination Pathway

Caption: Synthesis of this compound via the Buchwald-Hartwig amination pathway.

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and considerations. Directed ortho-alkylation offers a direct and atom-economical route, though catalyst development for specific substrates is ongoing. The Friedel-Crafts acylation followed by reduction is a robust and well-established method, providing a reliable, albeit multi-step, approach. The Buchwald-Hartwig amination presents a powerful tool for the final C-N bond formation, contingent on the availability of the corresponding 2-cyclopentylaryl halide precursor. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, and tolerance of functional groups to the reaction conditions. This guide provides the foundational knowledge and procedural details necessary for researchers and developers to pursue the synthesis of this important chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Spectroscopic Characterization of 2-Cyclopentylaniline: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the characterization of 2-cyclopentylaniline using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive overview of the expected spectroscopic data and the methodologies for their acquisition.

Introduction

This compound is an aromatic amine with a cyclopentyl substituent at the ortho position of the aniline ring. Its structural elucidation and purity assessment are critical in various research and development settings. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in the compound. This guide outlines the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound and provides standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established chemical shift and absorption frequency ranges for analogous structures, including aniline and various alkyl-substituted aromatic compounds.

¹H NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.10 | d | 1H | Ar-H |

| ~ 7.05 | t | 1H | Ar-H |

| ~ 6.75 | t | 1H | Ar-H |

| ~ 6.65 | d | 1H | Ar-H |

| ~ 3.70 | br s | 2H | -NH₂ |

| ~ 3.00 | p | 1H | Ar-CH- |

| ~ 2.10 - 1.50 | m | 8H | -CH₂- (Cyclopentyl) |

¹³C NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 144.0 | Ar-C-NH₂ |

| ~ 130.0 | Ar-C-CH |

| ~ 128.5 | Ar-CH |

| ~ 127.0 | Ar-CH |

| ~ 118.5 | Ar-CH |

| ~ 115.5 | Ar-CH |

| ~ 40.0 | Ar-CH- |

| ~ 34.0 | -CH₂- (Cyclopentyl) |

| ~ 26.0 | -CH₂- (Cyclopentyl) |

IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch |

| 1620 - 1580 | Strong | N-H Bend (Scissoring) |

| 1600, 1490 | Medium to Strong | Aromatic C=C Bending |

| 1470 - 1450 | Medium | Aliphatic C-H Bend |

| 1350 - 1250 | Strong | C-N Stretch |

| 750 - 730 | Strong | Ortho-disubstituted Benzene C-H Bend |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

-

Cap the NMR tube securely.

3.1.2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

IR Spectroscopy

3.2.1. Sample Preparation (Liquid Film):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

"2-cyclopentylaniline spectral data analysis (¹H NMR, ¹³C NMR)"

Affiliation: Google Research

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-cyclopentylaniline. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established chemical shift theory and spectral data of analogous structures, including aniline and various cyclopentyl derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive, albeit predictive, spectral characterization to aid in the identification and analysis of this compound. The document includes structured data tables, a detailed experimental protocol for NMR spectroscopy, and visualizations of the molecular structure and its predicted NMR correlations.

Introduction

This compound is an organic compound featuring a cyclopentyl group attached to an aniline ring at the ortho position. As a derivative of aniline, it holds potential for applications in medicinal chemistry and materials science, where the aniline moiety is a common building block. Spectroscopic analysis, particularly ¹H and ¹³C NMR, is fundamental for the structural elucidation and purity assessment of such compounds. This guide aims to provide a foundational understanding of the expected NMR spectral features of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the cyclopentyl substituent. The chemical shifts are influenced by the electron-donating amino group and the anisotropic effects of the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-3 | ~6.7 - 6.9 | d | 1H | J = 7.5 - 8.0 |

| H-4 | ~7.0 - 7.2 | t | 1H | J = 7.5 - 8.0 |

| H-5 | ~6.6 - 6.8 | t | 1H | J = 7.5 - 8.0 |

| H-6 | ~7.0 - 7.2 | d | 1H | J = 7.5 - 8.0 |

| H-1' | ~2.9 - 3.2 | m | 1H | - |

| H-2'/5' (axial) | ~1.5 - 1.7 | m | 2H | - |

| H-2'/5' (equatorial) | ~1.9 - 2.1 | m | 2H | - |

| H-3'/4' (axial) | ~1.4 - 1.6 | m | 2H | - |

| H-3'/4' (equatorial) | ~1.7 - 1.9 | m | 2H | - |

| -NH₂ | ~3.5 - 4.5 | br s | 2H | - |

Disclaimer: The data presented in this table are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the chemical shifts of aniline and the influence of the cyclopentyl substituent. The aromatic region will show six distinct signals due to the ortho-substitution, and the aliphatic region will display three signals for the cyclopentyl carbons due to symmetry.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (See Fig. 1) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~145 - 148 |

| C-2 | ~130 - 133 |

| C-3 | ~115 - 118 |

| C-4 | ~128 - 131 |

| C-5 | ~118 - 121 |

| C-6 | ~126 - 129 |

| C-1' | ~40 - 43 |

| C-2'/5' | ~33 - 36 |

| C-3'/4' | ~25 - 28 |

Disclaimer: The data presented in this table are predicted values and may differ from experimental results.

Experimental Protocol for NMR Spectroscopy

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

4.2. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Process the ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

Visualization of Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR signal assignment and a logical workflow for spectral analysis.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. The tabulated predicted chemical shifts and multiplicities, along with the generalized experimental protocol and illustrative diagrams, serve as a valuable resource for the identification and characterization of this compound. It is important to emphasize that experimental verification is essential to confirm these predicted spectral features. This document lays the groundwork for future experimental studies and facilitates a deeper understanding of the structure-spectra correlations for ortho-alkylated anilines.

Mass Spectrometry Fragmentation of 2-Cyclopentylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 2-cyclopentylaniline. Due to the absence of published experimental mass spectra for this specific compound, this guide leverages established principles of mass spectrometry and known fragmentation patterns of related chemical classes, such as aromatic amines and cycloalkanes, to predict the fragmentation pathways. This document outlines a detailed experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), presents the predicted fragmentation data in a structured tabular format, and includes diagrams generated using Graphviz (DOT language) to visualize the proposed fragmentation pathways and the experimental workflow.

Introduction

This compound, with a molecular formula of C₁₁H₁₅N and a monoisotopic mass of approximately 161.12 Da, is an aromatic amine containing a cyclopentyl substituent on the aniline ring. Understanding the mass spectrometric behavior of such molecules is crucial for their identification and structural elucidation in various scientific disciplines, including drug discovery, metabolomics, and environmental analysis. Electron ionization (EI) mass spectrometry is a powerful analytical technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and its subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum provides a unique fingerprint of the compound, offering valuable structural information.

This guide will focus on the predicted fragmentation of this compound under standard EI-MS conditions (typically 70 eV). The fragmentation of aromatic amines is influenced by the stability of the aromatic ring and the directing effects of the amino group, while the cyclopentyl group is expected to undergo characteristic ring-opening and fragmentation pathways.

Experimental Protocol: GC-MS Analysis of this compound

A common and effective method for the analysis of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Create a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve for quantitative analysis.

-

Sample Extraction (for complex matrices): For samples in complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. A typical liquid-liquid extraction might involve adjusting the sample pH to basic conditions and extracting with a non-polar solvent like dichloromethane or ethyl acetate.

-

Derivatization (Optional): For certain applications, derivatization of the primary amine with reagents like pentafluoropropionic anhydride may be performed to improve chromatographic properties and detector response.[1]

2.2. Gas Chromatography (GC) Conditions

-

GC System: A modern gas chromatograph equipped with a capillary column is recommended.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Inlet: Split/splitless injector. For trace analysis, a splitless injection is preferred.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

2.3. Mass Spectrometry (MS) Conditions

-

MS System: A quadrupole or ion trap mass spectrometer is commonly used for GC-MS analysis.

-

Ionization Mode: Electron Ionization (EI).[3]

-

Ionization Energy: 70 eV.[3]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from damaging the detector.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is predicted to be initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 161. The subsequent fragmentation will be driven by the stability of the resulting ions and neutral losses.

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the bond between the cyclopentyl ring and the aniline ring is a likely fragmentation pathway. This can result in the loss of a cyclopentyl radical (•C₅H₉) or a cyclopentyl cation (C₅H₉⁺).

-

Loss of Alkyl Fragments from the Cyclopentyl Ring: The cyclopentyl ring can undergo fragmentation, leading to the loss of neutral alkene molecules, such as ethylene (C₂H₄) or propene (C₃H₆).

-

Formation of Tropylium-like Ions: Rearrangements involving the aromatic ring can lead to the formation of stable ions.

-

Fragmentation of the Aniline Moiety: The aniline ring itself is relatively stable, but fragmentation can occur, especially after initial fragmentation of the cyclopentyl group.

Data Presentation

The following table summarizes the predicted major fragment ions for this compound in an EI mass spectrum.

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |

| 161 | [C₁₁H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 132 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the cyclopentyl ring after rearrangement. |

| 118 | [M - C₃H₅]⁺˙ | Loss of a propenyl radical from the cyclopentyl ring. |

| 106 | [C₇H₈N]⁺ | α-cleavage with loss of the cyclopentyl group and hydrogen rearrangement. |

| 93 | [C₆H₇N]⁺˙ | Ion corresponding to aniline, formed by cleavage of the C-C bond between the rings with charge retention on the aniline moiety. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes, potentially formed after rearrangement. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the amino group and cyclopentyl substituent. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |

Visualization of Pathways and Workflows

5.1. Proposed Fragmentation Pathway of this compound

Caption: Proposed EI fragmentation pathway of this compound.

5.2. General Experimental Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis of organic compounds.

Conclusion

This technical guide provides a theoretical framework for understanding the electron ionization mass spectrometry fragmentation of this compound. The proposed fragmentation patterns are based on established chemical principles and are intended to aid in the identification and structural characterization of this compound and related structures. The detailed experimental protocol for GC-MS analysis offers a practical starting point for researchers. It is important to note that the definitive fragmentation pattern can only be confirmed through experimental analysis of a pure standard of this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Cyclopentylaniline with Electrophilic Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-cyclopentylaniline with various electrophilic reagents. The presence of a bulky cyclopentyl group at the ortho position to the strongly activating amino group introduces significant steric hindrance, which profoundly influences the regioselectivity of electrophilic aromatic substitution reactions. This document details the expected reactivity for halogenation, nitration, sulfonation, and Friedel-Crafts reactions, supported by established chemical principles and analogous literature precedents for sterically hindered anilines.

Introduction to the Reactivity of this compound

This compound is an aromatic amine featuring two activating substituents on the benzene ring: a strongly activating amino group (-NH₂) and a weakly activating cyclopentyl group. Both groups are ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions.[1][2] The amino group, being a powerful activating group, donates electron density to the aromatic ring through resonance, significantly increasing its nucleophilicity and directing incoming electrophiles primarily to the ortho and para positions.[1] The cyclopentyl group, an alkyl substituent, is a weak activator through an inductive effect.

The key feature governing the reactivity of this compound is the steric hindrance imposed by the bulky cyclopentyl group at the 2-position. This steric bulk is expected to significantly disfavor electrophilic attack at the adjacent ortho position (position 6) and, to a lesser extent, influence the accessibility of the other ortho position (position 2, which is already substituted). Consequently, electrophilic substitution is anticipated to occur predominantly at the para position (position 4) relative to the amino group.

General Mechanism of Electrophilic Aromatic Substitution

The electrophilic aromatic substitution of this compound proceeds through a common two-step mechanism:

-

Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of this compound attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of the reaction is determined by the stability of the intermediate sigma complex. For this compound, the amino group strongly stabilizes the positive charge in the sigma complex when the electrophile attacks the ortho and para positions. However, the steric clash between the incoming electrophile and the cyclopentyl group at the ortho position will raise the energy of the transition state leading to the ortho-substituted product.

Figure 1: General workflow for the electrophilic aromatic substitution of this compound.

Halogenation

Halogenation of anilines is typically a rapid reaction that often leads to polysubstitution due to the strong activating nature of the amino group. To achieve monosubstitution, milder reaction conditions or protection of the amino group are generally required.

Bromination

Direct bromination of this compound with bromine water is expected to be highly exothermic and may lead to a mixture of polybrominated products. For controlled monobromination, a less reactive bromine source or protection of the amino group is advisable.

Expected Outcome: Due to the steric hindrance from the cyclopentyl group, the major product is expected to be 4-bromo-2-cyclopentylaniline . A minor amount of the 2,4-dibromo product might also be formed.

| Reagent/Conditions | Major Product | Minor Product(s) | Expected Yield | Reference |

| Br₂ in acetic acid | 4-Bromo-2-cyclopentylaniline | 2,4-Dibromo-2-cyclopentylaniline | Moderate to Good | Analogous reactions[3] |

| N-Bromosuccinimide (NBS) in DMF | 4-Bromo-2-cyclopentylaniline | - | Good to High | Analogous reactions |

Experimental Protocol (Proposed):

-

N-Acetylation (Protection): To a solution of this compound (1 equivalent) in acetic anhydride, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Stir the mixture at room temperature for 1-2 hours. Pour the reaction mixture into ice water and collect the precipitated N-(2-cyclopentylphenyl)acetamide by filtration.

-

Bromination: Dissolve the N-(2-cyclopentylphenyl)acetamide (1 equivalent) in glacial acetic acid. Add a solution of bromine (1 equivalent) in acetic acid dropwise at 0-5 °C. Stir the reaction mixture for 1-2 hours.

-

Hydrolysis (Deprotection): Add the reaction mixture to a solution of hydrochloric acid and heat under reflux for 2-4 hours to hydrolyze the acetamide. Cool the mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the 4-bromo-2-cyclopentylaniline.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Figure 2: Proposed workflow for the controlled monobromination of this compound.

Nitration

Direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid can be hazardous due to the oxidative nature of the reagents and the high reactivity of the aniline ring. Protection of the amino group as an acetamide is a standard procedure to moderate the reaction and prevent oxidation.

Expected Outcome: The nitration of N-acetyl-2-cyclopentylaniline is expected to yield predominantly the 4-nitro derivative due to the steric hindrance at the ortho position.

| Reagent/Conditions | Major Product | Minor Product(s) | Expected Yield | Reference |

| HNO₃/H₂SO₄ on N-acetylated aniline | 4-Nitro-2-cyclopentylaniline | 2-Nitro-6-cyclopentylaniline | Good | Analogous reactions[4] |

Experimental Protocol (Proposed):

-

N-Acetylation: Prepare N-(2-cyclopentylphenyl)acetamide as described in the bromination protocol.

-

Nitration: Add the N-(2-cyclopentylphenyl)acetamide (1 equivalent) to concentrated sulfuric acid at 0-5 °C. To this solution, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C. Stir for 1-2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice to precipitate the N-(4-nitro-2-cyclopentylphenyl)acetamide.

-

Hydrolysis: Hydrolyze the nitro-acetamide using acidic or basic conditions as described for the bromo derivative to obtain 4-nitro-2-cyclopentylaniline.

-

Purification: Purify the product by recrystallization or column chromatography.

Figure 3: Simplified mechanism of nitration of N-acetyl-2-cyclopentylaniline.

Sulfonation

The sulfonation of anilines can be complex. At low temperatures, the kinetically favored product is the N-sulfonated derivative (sulfamic acid). At higher temperatures, this rearranges to the thermodynamically more stable ring-sulfonated products. The amino group is typically protonated in the strongly acidic medium, acting as a meta-director. However, the free amine, although in low concentration, is strongly ortho-, para-directing.

Expected Outcome: Heating this compound with concentrated sulfuric acid is expected to yield primarily the 4-amino-3-cyclopentylbenzenesulfonic acid . The reaction likely proceeds through the formation of the anilinium salt, which then undergoes sulfonation.

| Reagent/Conditions | Major Product | Expected Yield | Reference |

| Conc. H₂SO₄, heat | 4-Amino-3-cyclopentylbenzenesulfonic acid | Moderate | Analogous reactions[5] |

Experimental Protocol (Proposed):

-

Sulfonation: Carefully add this compound (1 equivalent) to concentrated sulfuric acid (3-4 equivalents) with cooling. Heat the mixture to 180-200 °C for several hours.

-

Work-up: Cool the reaction mixture and pour it into a large volume of cold water. The sulfonic acid product, being zwitterionic, may precipitate.

-

Purification: The crude product can be purified by recrystallization from water.

Figure 4: Proposed reaction pathway for the sulfonation of this compound.

Friedel-Crafts Reactions

Anilines and N-alkylanilines are generally not suitable substrates for Friedel-Crafts reactions. The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack.[6][7] Therefore, protection of the amino group is essential for successful Friedel-Crafts acylation. Friedel-Crafts alkylation is often problematic due to polyalkylation and carbocation rearrangements.

Friedel-Crafts Acylation

Expected Outcome: After N-acetylation, the Friedel-Crafts acylation of this compound is expected to occur at the para position to the activating acetamido group, yielding N-(4-acyl-2-cyclopentylphenyl)acetamide .

| Reagent/Conditions | Major Product | Expected Yield | Reference |

| Acyl chloride/AlCl₃ on N-acetylated aniline | N-(4-Acyl-2-cyclopentylphenyl)acetamide | Moderate | Analogous reactions[2] |

Experimental Protocol (Proposed):

-

N-Acetylation: Prepare N-(2-cyclopentylphenyl)acetamide.

-

Acylation: Suspend N-(2-cyclopentylphenyl)acetamide (1 equivalent) and aluminum chloride (2-3 equivalents) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide). Add the acyl chloride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Carefully pour the reaction mixture onto ice and hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash, dry, and evaporate the solvent.

-

Hydrolysis: The resulting N-(4-acyl-2-cyclopentylphenyl)acetamide can be hydrolyzed to the corresponding aminoketone if desired.

-

Purification: Purify the product by column chromatography or recrystallization.

Figure 5: General scheme for the Friedel-Crafts acylation of N-acetyl-2-cyclopentylaniline.

Conclusion

The reactivity of this compound in electrophilic aromatic substitution is primarily governed by the powerful activating and ortho-, para-directing effect of the amino group, significantly tempered by the steric hindrance of the adjacent cyclopentyl group. This steric impediment is predicted to strongly favor substitution at the para position (position 4). For successful and selective reactions, particularly for halogenation, nitration, and Friedel-Crafts acylation, protection of the highly reactive amino group is a crucial step to moderate its reactivity and prevent side reactions. The experimental protocols provided in this guide are based on established methodologies for similar sterically hindered anilines and serve as a robust starting point for the synthesis of various substituted this compound derivatives. Further optimization of reaction conditions may be necessary to achieve maximum yields and selectivity for specific applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 3. 4-Bromo-2-Chloroaniline Synthesis Report - 760 Words | Cram [cram.com]

- 4. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-Amino-3-methylbenzenesulfonic acid | C7H9NO3S | CID 7384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

A Technical Guide to the Solubility and Stability of 2-Cyclopentylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 2-cyclopentylaniline in organic solvents. Due to the limited publicly available experimental data for this specific compound, this guide also incorporates general principles of aniline chemistry and outlines detailed experimental protocols for determining these crucial physicochemical properties.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. While extensive experimental data is scarce, computational predictions provide valuable insights.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | PubChem[1] |

| Molecular Weight | 161.24 g/mol | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Polar Surface Area | 26 Ų | PubChem[1] |

| pKa (predicted) | 4.5 (basic) | ChemAxon |

The XLogP3 value of 3.2 suggests that this compound is a relatively lipophilic molecule, indicating a preference for nonpolar organic solvents over water. The polar surface area of 26 Ų arises from the amine group, which allows for hydrogen bonding and contributes to its solubility in polar protic solvents.

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether | High | The nonpolar cyclopentyl and phenyl groups dominate the molecule's character, leading to favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions and are capable of dissolving both polar and nonpolar compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The amine group can act as a hydrogen bond acceptor, facilitating solubility. However, the large nonpolar moiety may limit miscibility. |

| Aqueous | Water | Low | As a general characteristic of anilines with larger alkyl substituents, the hydrophobic nature of the molecule significantly reduces water solubility.[2][3] |

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound in organic solvents is a critical parameter, particularly for its storage and use in chemical reactions. While specific degradation studies are not available, the general stability of anilines provides a basis for understanding its potential degradation pathways.

Potential Degradation Pathways:

-

Reaction with Solvents: While generally stable in inert solvents, this compound, being a primary amine, can react with electrophilic solvents or impurities.

-

Acid/Base Instability: In strongly acidic or basic conditions, degradation may be promoted. For instance, in an acidic medium, aniline is protonated to the anilinium ion, which can influence its reactivity and stability.[3]

Table 3: General Stability Considerations for this compound

| Condition | Potential for Degradation | Likely Degradation Products |

| Air/Light Exposure | High | Oxidized derivatives (e.g., nitroso, nitro, and polymeric compounds) |

| Elevated Temperature | Moderate to High | Increased rate of oxidation and potential for other thermal degradation pathways |

| Strong Acids | Moderate | Formation of anilinium ion, potential for polymerization or other acid-catalyzed reactions |

| Strong Bases | Low to Moderate | Generally more stable than in acidic conditions, but strong bases can catalyze certain reactions |

Forced degradation studies are essential to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation stability study.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable and widely used technique for the quantification of anilines and their derivatives, making it the method of choice for both solubility and stability studies.[4]

Typical HPLC Parameters:

-

Column: A C18 reversed-phase column is generally effective.

-

Mobile Phase: A gradient of acetonitrile or methanol and water (often with a pH modifier like formic acid or ammonium acetate) is typically used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., around 240-250 nm) would be appropriate.

-

Quantification: An external standard calibration curve should be prepared to accurately determine the concentration.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.

Conclusion

While specific experimental data on the solubility and stability of this compound in organic solvents is limited, this guide provides a robust framework based on its physicochemical properties and the known behavior of anilines. The provided experimental protocols offer a clear path for researchers to generate the necessary data for their specific applications. Given its predicted lipophilicity, this compound is expected to be highly soluble in nonpolar organic solvents. Its stability is likely influenced by exposure to light, air, and strong acidic conditions, with oxidation being a primary degradation pathway. For any application, it is highly recommended to perform experimental verification of solubility and stability under the specific conditions of use.

References

Methodological & Application

Synthesis of 2-Cyclopentylaniline Derivatives for Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and potential medicinal chemistry applications of 2-cyclopentylaniline derivatives. While direct literature on the medicinal chemistry of this compound is limited, this guide leverages synthetic strategies for related structures and the biological activities of analogous compounds to provide a comprehensive resource for researchers.

Introduction

The this compound scaffold represents a unique chemical space for the design of novel therapeutic agents. The incorporation of a cyclopentyl group at the ortho-position of the aniline ring introduces conformational constraints and lipophilicity that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This structural motif has the potential to be explored for a variety of therapeutic targets, including but not limited to, kinases, inflammatory enzymes, and metabolic regulators. This document will detail the synthesis of closely related and biologically active analogs, providing a foundation for the exploration of this compound derivatives.

Synthetic Protocols

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a proposed synthetic route based on established palladium-catalyzed cross-coupling methodologies.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-bromoaniline (1 equivalent), cyclopentylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

The following protocols are adapted from the synthesis of biologically active 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which serve as valuable examples of cyclopentyl-containing aniline analogs.[1]

General Synthetic Scheme:

Caption: Synthetic routes to 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

Procedure A (for unbranched alkyl substituents): [1]

-

Dissolve N-cyclopentylthiourea (1 equivalent) and the appropriate 2-bromo ester (1.1 equivalents) in chloroform.

-

Stir the reaction mixture at room temperature for 14-21 days, monitoring by TLC.

-

Evaporate the solvent under reduced pressure.

-

Crystallize the crude product from ethanol or diethyl ether to yield the hydrobromide salt.

-

Dissolve the salt in water, neutralize with NaOH to pH 7-8, and extract with chloroform.

-

Dry the organic layer, concentrate, and crystallize from diethyl ether to obtain the final product.

Procedure B (for branched alkyl substituents): [1]

-

Prepare a solution of sodium methoxide by dissolving sodium (2 equivalents) in anhydrous methanol.

-

Add N-cyclopentylthiourea (1 equivalent) and the corresponding 2-bromo ester (1.1 equivalents) to the sodium methoxide solution.

-

Reflux the mixture for 7-14 days.

-

Evaporate the solvent and dissolve the residue in water.

-

Neutralize with HCl to pH 7-8 and extract with chloroform.

-

Dry the organic layer over magnesium sulfate, and evaporate the solvent to obtain the product.

Procedure C (for aromatic and spiro substituents): [1]

-

In a microwave reactor vessel, combine N-cyclopentylthiourea (1 equivalent), the corresponding 2-bromo ester (1.1 equivalents), N,N-diisopropylethylamine (DIPEA, 1 equivalent), and anhydrous ethanol.

-

Heat the mixture in a microwave reactor in two cycles: first at 150-155 °C for 15 minutes, then at 155-160 °C for 1 hour.[1]

-

After cooling, evaporate the solvent.

-

Dissolve the residue in water and extract the neutral fraction with chloroform.

-

Dry the organic fraction over MgSO₄, filter, and evaporate to yield the product.

Biological Activities and Quantitative Data

While data for this compound derivatives is not available in the provided search results, the following tables summarize the biological activities of related cyclopentyl-containing compounds.

Anticancer and 11β-HSD Inhibitory Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives[1]

| Compound | 11β-HSD1 IC50 (µM) | Caco-2 % Viability (at 100 µM) | MDA-MB-231 % Viability (at 100 µM) | SK-MEL-30 % Viability (at 100 µM) |

| 3c | >10 | 68.5 | 75.2 | 80.1 |

| 3g | 0.85 | 45.3 | 55.7 | 60.4 |

| 3h | 0.07 | 52.1 | 62.8 | 65.9 |

| Carbenoxolone | 0.04 | - | - | - |

Note: Lower % viability indicates higher anticancer activity.

Anti-inflammatory and Antitumor Activity of 2-Cyclopentyloxyanisole Derivatives[2]

| Compound | COX-2 IC50 (µM) | TNF-α IC50 (µM) | HePG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

| 4a | - | 2.01 | 10.23 | 12.87 | 15.65 |

| 4b | 1.08 | - | 8.98 | 11.54 | 14.32 |

| 13 | 1.88 | 6.72 | 5.13 | 7.89 | 9.43 |

| Celecoxib | 0.68 | 6.44 | - | - | - |

| Doxorubicin | - | - | 0.45 | 0.51 | 0.63 |

Signaling Pathways

The biological activities of the exemplary compounds suggest modulation of specific signaling pathways relevant to medicinal chemistry.

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Pathway

Caption: Inhibition of the 11β-HSD1 pathway by 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

2-(Cyclopentylamino)thiazol-4(5H)-one derivatives have been shown to inhibit 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol.[1] By blocking this conversion, these compounds can reduce the local concentration of cortisol, making them potential therapeutic agents for metabolic diseases and inflammatory conditions.

COX-2 and TNF-α Inflammatory Pathways

References

Application Notes and Protocols: Catalytic Activity of 2-Cyclopentylaniline-Palladium Complexes in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-cyclopentylaniline-palladium complexes as catalysts in Suzuki-Miyaura cross-coupling reactions. While specific quantitative data for this compound complexes is not extensively available in the public domain, the following sections present representative data based on analogous N-substituted aniline-palladium complexes to demonstrate their potential catalytic efficacy. The protocols provided are generalized for the straightforward implementation of these catalysts in synthetic workflows.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The efficiency of this reaction is highly dependent on the nature of the palladium catalyst, specifically the ligand coordinated to the metal center. N-Aryl-N-alkylaniline ligands, such as this compound, are a promising class of ligands due to their steric and electronic properties, which can influence the stability and activity of the palladium catalyst. These ligands can enhance the solubility of the catalyst and modulate the reactivity of the palladium center, potentially leading to higher yields and turnover numbers.

This document outlines the synthesis of a representative this compound-palladium precatalyst and its application in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.

Data Presentation: Representative Catalytic Performance

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling reaction using a hypothetical this compound-palladium precatalyst. This data is extrapolated from studies on structurally similar N-substituted aniline-palladium complexes and serves to illustrate the expected performance.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Product | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 98 | 980 | 490 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 95 | 950 | 475 |

| 3 | Bromobenzene | Biphenyl | 99 | 990 | 495 |

| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 | 920 | 460 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 88 | 880 | 440 |

| 6 | 2-Bromopyridine | 2-Phenylpyridine | 90 | 900 | 450 |

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd precatalyst (0.1 mol%), Toluene (5 mL), 100 °C, 2 h.

Table 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |

| 1 | Phenylboronic acid | 4-Methylbiphenyl | 95 | 950 | 475 |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 96 | 960 | 480 |

| 3 | 4-Fluorophenylboronic acid | 4-Fluoro-4'-methylbiphenyl | 93 | 930 | 465 |

| 4 | 3,5-Dimethylphenylboronic acid | 3,5,4'-Trimethylbiphenyl | 91 | 910 | 455 |

| 5 | 2-Thiopheneboronic acid | 4-Methyl-1-(thiophen-2-yl)benzene | 89 | 890 | 445 |

Reaction Conditions: 4-Bromotoluene (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd precatalyst (0.1 mol%), Toluene (5 mL), 100 °C, 2 h.

Experimental Protocols

Synthesis of a Representative Precatalyst: Dichloro(this compound)(N-heterocyclic carbene)palladium(II)

This protocol describes the synthesis of a well-defined palladium(II) precatalyst incorporating a this compound ligand and an N-heterocyclic carbene (NHC) ligand, which are known to form highly active catalysts for cross-coupling reactions.[2]

Materials:

-

[{Pd(IPr)(μ-Cl)}₂] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Pentane, anhydrous

-

Schlenk flask

-

Magnetic stirrer

Procedure:

-

In a nitrogen-filled glovebox or under a nitrogen atmosphere using Schlenk techniques, add [{Pd(IPr)(μ-Cl)}₂] (1.0 eq) to a Schlenk flask.

-

Add anhydrous dichloromethane (10 mL) to dissolve the palladium dimer.

-

To the stirred solution, add a solution of this compound (2.2 eq) in anhydrous dichloromethane (5 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

Wash the solid with anhydrous pentane (3 x 10 mL) to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum to yield the desired dichloro(this compound)(IPr)palladium(II) precatalyst as a stable, off-white to pale yellow solid.

-

Characterize the precatalyst by ¹H NMR, ¹³C NMR, and elemental analysis.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the synthesized this compound-palladium precatalyst.

Materials:

-

Aryl bromide

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Dichloro(this compound)(IPr)palladium(II) precatalyst

-

Toluene or another suitable anhydrous solvent (e.g., dioxane, THF)

-

Schlenk tube or reaction vial

-

Magnetic stirrer and heating block

Procedure:

-

To a Schlenk tube or reaction vial, add the aryl bromide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

-

Add the dichloro(this compound)(IPr)palladium(II) precatalyst (0.001 mmol, 0.1 mol%).

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent (5 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-12 hours). Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction using a this compound-palladium complex.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The diagram below depicts the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, initiated by a Pd(0) species formed in situ from the Pd(II) precatalyst. The this compound ligand is represented as 'L'.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: The Use of 2-Cyclopentylaniline in the Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the scientific literature to date does not extensively document the specific use of 2-cyclopentylaniline as a precursor for the synthesis of a wide array of bioactive heterocycles, its structural motifs suggest significant potential in medicinal chemistry. As a substituted aniline, this compound can, in principle, serve as a versatile starting material for the construction of various heterocyclic scaffolds known to possess important pharmacological activities. This document provides a theoretical framework and generalized protocols for the synthesis of several classes of bioactive heterocycles, such as quinazolines, quinolones, and carbazoles, using this compound as a hypothetical starting material. The methodologies are based on well-established synthetic strategies for analogous aniline derivatives.

Theoretical Applications in Bioactive Heterocycle Synthesis

The presence of a primary amine ortho to a bulky lipophilic cyclopentyl group makes this compound an interesting candidate for drug design. The cyclopentyl moiety can enhance binding to hydrophobic pockets in biological targets and improve pharmacokinetic properties. Below are potential synthetic routes to key bioactive heterocyclic cores.

Synthesis of Quinolines and Quinolones

Quinolines and their corresponding quinolones are prominent scaffolds in a variety of approved drugs with activities ranging from antibacterial to anticancer. The Friedländer annulation and related cyclization reactions are common methods for their synthesis, which can be adapted for this compound.

Experimental Protocol: Friedländer Annulation for 8-Cyclopentyl-Substituted Quinolines

This protocol describes a general procedure for the condensation of this compound with a β-ketoester to form a substituted quinoline.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A, add a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

-

Catalysis: Add a catalytic amount of an acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).

-

Reaction Conditions: Heat the reaction mixture to 180-250 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Representative Data for Hypothetical 8-Cyclopentylquinoline Derivatives

| Compound ID | R1 Group | R2 Group | Typical Yield (%) | Representative Bioactivity (IC₅₀, µM) | Target Class |

| CQ-1 | -CH₃ | -COOEt | 65-75 | 5-15 | Kinase Inhibitor |

| CQ-2 | -Ph | -H | 55-65 | 1-10 | GPCR Antagonist |

| CQ-3 | -CF₃ | -COOH | 60-70 | 10-25 | Anti-inflammatory |

Logical Workflow for Friedländer Annulation

Caption: General workflow for the synthesis of 8-cyclopentylquinolines.

Synthesis of Quinazolines

Quinazolines are another class of "privileged structures" in medicinal chemistry, with many derivatives exhibiting potent anticancer activity through the inhibition of tyrosine kinases. A common synthetic route is the reaction of an anthranilic acid derivative (or its equivalent) with a formamide or a similar one-carbon source. This compound can be formylated and then cyclized to produce the corresponding quinazoline.

Experimental Protocol: Synthesis of 8-Cyclopentylquinazolines

-

Formylation: Reflux a solution of this compound (1.0 eq) in an excess of formamide for 4-8 hours. Alternatively, react this compound with formic acid.

-

Cyclization: The intermediate formamidine can be cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or by heating at high temperatures.

-

Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with an aqueous base (e.g., NaOH or NH₄OH). The precipitated solid is filtered, washed with water, and dried. Purification is achieved by column chromatography or recrystallization.

Table 2: Representative Data for Hypothetical 8-Cyclopentylquinazoline Derivatives

| Compound ID | Substitution at C2/C4 | Typical Yield (%) | Representative Bioactivity (IC₅₀, nM) | Target Class |

| CQZ-1 | 4-Anilino | 50-60 | 10-50 | EGFR Tyrosine Kinase Inhibitor |

| CQZ-2 | 2,4-Diamino | 60-70 | 50-100 | Dihydrofolate Reductase Inhibitor |

| CQZ-3 | 4-Oxo (Quinazolinone) | 70-80 | 100-500 | Sedative-Hypnotic |

Signaling Pathway Targeted by Quinazoline-Based Kinase Inhibitors

Many quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Synthesis of Carbazoles

Carbazole alkaloids and their synthetic derivatives have demonstrated a range of biological activities, including antiviral, antitumor, and neuroprotective effects. A common synthetic approach is the Borsche–Drechsel cyclization or palladium-catalyzed intramolecular C-H amination of a diarylamine.

Experimental Protocol: Palladium-Catalyzed Intramolecular Amination for Cyclopentyl-Carbazole Synthesis

-

Preparation of the Diaryl Amine Precursor: Synthesize the N-aryl-2-cyclopentylaniline precursor via a Buchwald-Hartwig amination between this compound and a suitable aryl halide (e.g., 2-bromotoluene).

-

Intramolecular Cyclization: To a solution of the diarylamine precursor in a solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., XPhos, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-120 °C for 12-24 hours.

-

Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography to yield the carbazole product.

Table 3: Representative Data for Hypothetical Cyclopentyl-Carbazole Derivatives

| Compound ID | Substitution Pattern | Typical Yield (%) | Representative Bioactivity | Target Class |

| CCZ-1 | Unsubstituted | 70-85 | Antiviral (EC₅₀ = 1-5 µM) | Viral Polymerase |

| CCZ-2 | Methyl-substituted | 65-80 | Anticancer (GI₅₀ = 0.5-2 µM) | Topoisomerase II Inhibitor |

| CCZ-3 | Methoxy-substituted | 70-85 | Neuroprotective | Monoamine Oxidase Inhibitor |

Workflow for Palladium-Catalyzed Carbazole Synthesis

Caption: Two-step workflow for the synthesis of cyclopentyl-carbazoles.

Conclusion

Although direct synthetic applications of this compound in the formation of bioactive heterocycles are not yet widely reported, its structure is amenable to a variety of classical and modern synthetic methodologies. The protocols and conceptual data presented herein offer a foundational guide for researchers to explore the potential of this and other substituted anilines in the discovery of novel therapeutic agents. The unique lipophilic cyclopentyl group may impart favorable properties to the resulting heterocyclic scaffolds, making this an area ripe for future investigation in drug development.

Application of 2-Cyclopentylaniline in Asymmetric Catalysis: A Review of Current Findings

While the field of asymmetric catalysis is vast and employs a wide array of chiral ligands and auxiliaries, 2-cyclopentylaniline does not appear to be a commonly utilized precursor. General searches on asymmetric catalysis yield extensive information on established ligand families such as those based on BINOL, Salen, DuPhos, and various chiral cyclopentadienyl scaffolds. However, these searches do not intersect with the specific use of the this compound moiety.

This suggests that either ligands derived from this compound have not been extensively explored or synthesized, or their applications are in niche areas of research not prominently featured in broadly accessible scientific databases. Therefore, the creation of detailed experimental protocols and quantitative data tables as requested is not feasible based on the current information.

General Principles of Chiral Ligand Synthesis from Anilines

For researchers interested in exploring the potential of this compound, a general approach to the synthesis of chiral ligands from aniline derivatives can be considered. Typically, an aniline derivative might be incorporated into a larger chiral scaffold to modulate the steric and electronic properties of the resulting ligand. A hypothetical workflow for the development and application of a novel chiral ligand derived from this compound is presented below. This workflow is based on established principles in the field of asymmetric catalysis.

Figure 1. A generalized workflow for the development of a novel chiral ligand from an aniline precursor and its subsequent application in asymmetric catalysis.

Potential Research Directions

Researchers and drug development professionals interested in this specific area could consider the following avenues:

-

De Novo Ligand Design: Synthesizing novel chiral ligands where the 2-cyclopentyl group is strategically positioned to influence the chiral environment of a metal center. This could involve the synthesis of new Schiff bases, phosphine ligands, or N-heterocyclic carbenes incorporating the this compound framework.

-

Use as a Chiral Auxiliary: Investigating the potential of chiral derivatives of this compound as chiral auxiliaries. In this approach, the aniline derivative would be temporarily attached to a substrate to direct a stereoselective reaction, and then subsequently removed.

-

Computational Screening: Employing computational chemistry to model potential ligands derived from this compound and predict their efficacy in various asymmetric transformations. This could help to prioritize synthetic efforts towards the most promising candidates.

Due to the absence of specific data, we are unable to provide tables of quantitative data or detailed experimental protocols at this time. Scientists are encouraged to explore the primary literature for analogous ligand systems and apply those principles to the novel use of this compound.

Application Notes and Protocols: 2-Cyclopentylaniline as a Building Block for Novel Pharmaceutical Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclopentylaniline and its derivatives are versatile chemical intermediates that serve as valuable starting materials in the synthesis of novel pharmaceutical compounds. The incorporation of the cyclopentyl group can enhance lipophilicity and modulate the pharmacological properties of a molecule, potentially leading to improved efficacy and safety profiles. These building blocks have been successfully utilized in the development of compounds with a range of biological activities, including anticancer and enzyme inhibitory effects.

This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis and evaluation of new therapeutic agents, with a focus on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

I. Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

A series of novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized with demonstrated potential as anticancer agents and inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] The general synthetic scheme involves the reaction of 2-cyclopentylthiourea with appropriate 2-bromo esters.

Synthetic Workflow Diagram

Caption: General synthesis workflow for 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

Experimental Protocols

General Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one Derivatives (3a–3i) [1]

New 2-(cyclopentylamine)thiazol-4(5H)-one derivatives are synthesized by reacting 2-cyclopentylthiourea with the corresponding 2-bromo ester. The specific reaction conditions are adjusted based on the ester used, as detailed in Procedures A, B, and C.

-

Procedure A: To a solution of the appropriate 2-bromo ester (1.2 mmol) in 99.8% ethanol (15 mL), 2-cyclopentylthiourea (1.2 mmol) is added. The mixture is then refluxed for 48 hours. After cooling, the solvent is evaporated under reduced pressure. The resulting solid is crystallized from ethanol. This procedure was used for the synthesis of compounds 3a–3c .

-

Procedure B: In cases where Procedure A is ineffective, the synthesis is carried out in a sodium methoxide medium. To a solution of the appropriate 2-bromo ester (1.2 mmol) in methanol (15 mL), sodium methoxide (1.2 mmol) and 2-cyclopentylthiourea (1.2 mmol) are added. The mixture is refluxed for 48 hours. After cooling, the solvent is evaporated, and the residue is purified using column chromatography. This method was employed for the synthesis of compounds 3d–3e .

-